1-(4-Bromobutoxy)-4-methylbenzene
Overview
Description
1-(4-Bromobutoxy)-4-methylbenzene is a synthetic organic compound . Alkoxy-substituted benzenes, such as this compound, are useful precursors in the synthesis of monodisperse aromatic oligomers .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of resorcinol/hydroquinol with 1,3-Dibromobutane in the presence of potassium carbonate . The reaction is stirred at 333K for several hours, after which the solvent is removed and the residue is extracted .Scientific Research Applications
Organic Synthesis Enhancements
Convenient Preparation of Di- and Tri-Ethynylbenzenes : A study highlights the efficient cleavage of 2-Hydroxy-2-methylbut-3-yn-4-ylbenzenes, derived from bromobenzenes, using water-miscible reagents. This process facilitates the isolation of volatile ethynylbenzenes, indicating the utility of brominated compounds in synthesizing complex organic molecules (Macbride & Wade, 1996).
Polymer Chemistry Innovations
End-Quenching of TiCl4-Catalyzed Quasiliving Polyisobutylene : The use of alkoxybenzenes, including haloalkyl tethers like (3-bromopropoxy)benzene, for direct chain end functionalization in polymerizations showcases the relevance of bromobenzene derivatives in modifying polymer properties for specific applications (Morgan, Martínez-Castro, & Storey, 2010).
Material Science Developments
Formation of Charge Transfer Complexes in Polymer Solar Cells : A study investigating the introduction of a brominated compound, 1-Bromo-4-Nitrobenzene, into polymer solar cell active layers found that it significantly improved device performance. The formation of electron transfer complexes was shown to enhance excitonic dissociation at the donor–acceptor interface, indicating the potential of brominated molecules in energy-related applications (Fu et al., 2015).
Chemical Stability and Redox Behavior
Annulated Dialkoxybenzenes for Non‐aqueous Redox Flow Batteries : Research on 1,4‐Dimethoxybenzene derivatives, including those with brominated substitutions, highlights their suitability as catholytes in redox flow batteries. Bicyclic substitutions and ether chains in these compounds were found to offer superior chemical stability in charged states, underscoring the role of brominated derivatives in enhancing energy storage materials' performance (Zhang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4-bromobutoxy)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFSNKTYOQGTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186266 | |
Record name | Toluene, p-(4-bromobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-4-methylbenzene | |
CAS RN |
3257-49-6 | |
Record name | Toluene, p-(4-bromobutoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003257496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene, p-(4-bromobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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